molecular formula C11H7N5 B5685738 5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile CAS No. 94427-97-1

5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile

Cat. No.: B5685738
CAS No.: 94427-97-1
M. Wt: 209.21 g/mol
InChI Key: MGULYLNXXBGXJR-UHFFFAOYSA-N
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Description

5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as APDC and has a molecular formula of C11H7N5. APDC is a pyrazole derivative that has two cyano groups attached to the pyrazole ring.

Mechanism of Action

The mechanism of action of APDC is not well understood, but it is believed to involve the formation of complexes with metal ions. APDC has two cyano groups attached to the pyrazole ring, which makes it an excellent ligand for metal ions. The formation of complexes between APDC and metal ions can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
APDC has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant properties, which can help protect cells against oxidative stress. APDC has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, APDC has been shown to have antitumor properties, which can be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the significant advantages of APDC is its ability to form complexes with metal ions, which makes it an excellent reagent for the determination of metal ions in various samples. APDC is also relatively easy to synthesize, which makes it readily available for laboratory use. However, one of the limitations of APDC is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of APDC. One of the significant areas of research is the development of new analytical techniques that can utilize APDC as a reagent for the determination of metal ions. Additionally, there is a need for further studies to understand the mechanism of action of APDC and its potential applications in various fields. The development of new derivatives of APDC with improved properties is also an area of future research. Finally, there is a need for further studies to understand the potential toxicity of APDC and its effects on living organisms.
Conclusion:
In conclusion, 5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile is a chemical compound that has significant potential in various fields. Its ability to form complexes with metal ions makes it an excellent reagent for the determination of metal ions in various samples. APDC has also been shown to have various biochemical and physiological effects, which can be useful in the treatment of various diseases. However, further studies are needed to understand the mechanism of action of APDC and its potential applications in various fields.

Synthesis Methods

The synthesis of APDC involves the reaction of 5-amino-1-phenylpyrazole with malononitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation reaction, which results in the formation of APDC. This method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

APDC has been extensively studied for its potential applications in various fields. One of the significant applications of APDC is in the field of analytical chemistry, where it is used as a reagent for the determination of various metal ions. APDC forms complexes with metal ions, which can be easily detected using various analytical techniques.

Properties

IUPAC Name

5-amino-1-phenylpyrazole-3,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5/c12-6-9-10(7-13)15-16(11(9)14)8-4-2-1-3-5-8/h1-5H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGULYLNXXBGXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354255
Record name 1H-Pyrazole-3,4-dicarbonitrile, 5-amino-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94427-97-1
Record name 1H-Pyrazole-3,4-dicarbonitrile, 5-amino-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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